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Compound of Interest

Compound Name: Uroguanylin (human)

Cat. No.: B586315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of uroguanylin analogs,

including plecanatide and dolcanatide, with linaclotide often serving as a key comparator in the

broader landscape of guanylate cyclase-C (GC-C) agonists. The information is compiled from

various preclinical studies to aid in the evaluation and selection of these compounds for further

research and development.

Introduction to Uroguanylin and its Analogs
Uroguanylin is an endogenous peptide hormone that plays a crucial role in regulating intestinal

fluid and electrolyte homeostasis.[1] It exerts its effects by binding to and activating the

guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells. This

activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which

in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) to secrete

chloride and bicarbonate ions into the intestinal lumen, a process that is followed by the

osmotic movement of water. This mechanism is fundamental to maintaining normal bowel

function.

Synthetic analogs of uroguanylin have been developed to leverage this pathway for therapeutic

purposes, primarily for the treatment of constipation-predominant irritable bowel syndrome

(IBS-C) and chronic idiopathic constipation (CIC). These analogs are designed to have

enhanced stability and activity compared to the native peptide. This guide focuses on the

preclinical data of two such analogs, plecanatide and dolcanatide, and draws comparisons with
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linaclotide, another GC-C agonist that is structurally related to a bacterial heat-stable

enterotoxin.[2][3]

Structural Comparison
The therapeutic uroguanylin analogs, plecanatide and dolcanatide, are structurally derived from

human uroguanylin. Linaclotide, while also a GC-C agonist, is structurally analogous to the

heat-stable enterotoxin (STa) produced by Escherichia coli.[2]

Uroguanylin: The native 16-amino acid peptide.

Plecanatide: A 16-amino acid analog of uroguanylin where the aspartic acid at position 3 is

replaced with glutamic acid.[4] This substitution is intended to enhance its activity.

Dolcanatide: Structurally similar to plecanatide, with the key difference being the

replacement of the L-amino acids at the N- and C-termini (Asparagine at position 1 and

Leucine at position 16) with their corresponding D-amino acid stereoisomers. This

modification is designed to increase the peptide's resistance to proteolytic degradation and

enhance its stability.[4][5]

Linaclotide: A 14-amino acid peptide that is an analog of STa.[2]

Data Presentation: Quantitative Efficacy
Comparison
The following tables summarize the available quantitative data from preclinical studies on the

efficacy of uroguanylin analogs. It is important to note that direct head-to-head preclinical

studies comparing all three analogs under identical conditions are limited. Therefore, the data

presented is compiled from various sources and should be interpreted with consideration of the

specific experimental contexts.

Table 1: In Vitro Efficacy - cGMP Stimulation in T84 Cells
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Analog EC50 (M) Cell Line Reference

Plecanatide 1.9 x 10⁻⁷ T84 [4]

Dolcanatide 2.8 x 10⁻⁷ T84 [4]

Linaclotide

Data not available in a

directly comparable

study

T84

Table 2: In Vivo Efficacy - Murine Models of Colitis

Analog Model
Effective Dose
Range (mg/kg,
oral)

Key Findings Reference

Plecanatide

DSS-induced

colitis (BDF-1

mice)

0.05 - 5

Statistically

significant

reduction in

colitis severity.

Efficacy at 0.05

mg/kg was

comparable to

sulfasalazine at

80 mg/kg.

[4]

TNBS-induced

colitis (BALB/c

mice)

0.05 - 5

Statistically

significant

reduction in

colitis severity.

[4]

Dolcanatide

DSS-induced

colitis (BDF-1

mice)

0.05 - 2.5

Statistically

significant

reduction in

colitis severity,

comparable to

100 mg/kg 5-

ASA.

[4]
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Table 3: In Vivo Efficacy - Rat Models of Visceral
Hypersensitivity

Analog Model
Effective Dose
Range (mg/kg,
oral)

Key Findings Reference

Plecanatide
TNBS-induced

visceral pain
0.01 - 0.05

Attenuated the

increase in

abdominal

contractions in

response to

colorectal

distension.

[5]

Partial Restraint

Stress (PRS)-

induced visceral

pain

0.01 - 0.05
Reduced colonic

hypersensitivity.
[5]

Dolcanatide
TNBS-induced

visceral pain
0.01 - 0.05

Suppressed the

increase in

abdominal

contractions in

response to

colorectal

distension.

[5]

Partial Restraint

Stress (PRS)-

induced visceral

pain

0.01 - 0.05
Reduced colonic

hypersensitivity.
[5]

Linaclotide
TNBS-induced

visceral pain

Not directly

compared

Reduced visceral

hypersensitivity

by inhibiting

colonic

nociceptors.

[6]
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Mandatory Visualization
Signaling Pathway of Uroguanylin Analogs
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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